molecular formula C12H10ClN3 B8621151 4-chloro-1-(cyclopropylmethyl)-5-ethynylbenzotriazole

4-chloro-1-(cyclopropylmethyl)-5-ethynylbenzotriazole

Cat. No.: B8621151
M. Wt: 231.68 g/mol
InChI Key: JNBZGVFLMNQDDE-UHFFFAOYSA-N
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Description

4-chloro-1-(cyclopropylmethyl)-5-ethynylbenzotriazole is a synthetic organic compound belonging to the benzotriazole family. Benzotriazoles are known for their diverse applications in various fields, including corrosion inhibitors, pharmaceuticals, and dyes. This particular compound features a chloro group, a cyclopropylmethyl group, and an ethynyl group attached to the benzotriazole core, which imparts unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-1-(cyclopropylmethyl)-5-ethynylbenzotriazole typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of Benzotriazole Core: The benzotriazole core can be synthesized through the cyclization of o-phenylenediamine with sodium nitrite in acidic conditions.

    Introduction of Chloro Group: The chloro group can be introduced via chlorination using reagents like thionyl chloride or phosphorus pentachloride.

    Attachment of Cyclopropylmethyl Group: The cyclopropylmethyl group can be attached through alkylation reactions using cyclopropylmethyl halides in the presence of a base.

    Addition of Ethynyl Group: The ethynyl group can be introduced via Sonogashira coupling, which involves the reaction of an aryl halide with an ethynyl compound in the presence of a palladium catalyst and a copper co-catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-chloro-1-(cyclopropylmethyl)-5-ethynylbenzotriazole can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the functional groups.

    Coupling Reactions: The ethynyl group can participate in coupling reactions, such as Sonogashira coupling, to form new carbon-carbon bonds.

Common Reagents and Conditions

    Substitution Reactions: Reagents like sodium azide, amines, or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and copper co-catalysts in the presence of a base.

Major Products Formed

    Substitution Products: Depending on the nucleophile used, products can include azides, amines, or thioethers.

    Oxidation Products: Oxidized derivatives with higher oxidation states.

    Reduction Products: Reduced derivatives with lower oxidation states.

    Coupling Products: New carbon-carbon bonded compounds.

Scientific Research Applications

4-chloro-1-(cyclopropylmethyl)-5-ethynylbenzotriazole has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of new materials and compounds.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of corrosion inhibitors, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-chloro-1-(cyclopropylmethyl)-5-ethynylbenzotriazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The ethynyl group can participate in covalent bonding with target proteins, while the benzotriazole core can engage in π-π interactions or hydrogen bonding.

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-1-(methyl)-5-ethynyl-1H-benzotriazole
  • 4-chloro-1-(cyclopropyl)-5-ethynyl-1H-benzotriazole
  • 4-chloro-1-(cyclopropylmethyl)-1H-benzotriazole

Uniqueness

4-chloro-1-(cyclopropylmethyl)-5-ethynylbenzotriazole is unique due to the presence of both the cyclopropylmethyl and ethynyl groups, which impart distinct steric and electronic properties. These features can influence its reactivity and interactions with other molecules, making it a valuable compound for various applications.

Properties

Molecular Formula

C12H10ClN3

Molecular Weight

231.68 g/mol

IUPAC Name

4-chloro-1-(cyclopropylmethyl)-5-ethynylbenzotriazole

InChI

InChI=1S/C12H10ClN3/c1-2-9-5-6-10-12(11(9)13)14-15-16(10)7-8-3-4-8/h1,5-6,8H,3-4,7H2

InChI Key

JNBZGVFLMNQDDE-UHFFFAOYSA-N

Canonical SMILES

C#CC1=C(C2=C(C=C1)N(N=N2)CC3CC3)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 4-chloro-1-(cyclopropylmethyl)-5-[(trimethylsilyl)ethynyl]-1H-benzotriazole (0.72 g, 2.4 mmol) in MeOH (21 mL) and THF (2.1 mL) was treated with potassium carbonate (0.33 g, 2.4 mmol) and stirred for 18 hours. The mixture was concentrated in vacuo and the residue was dissolved in dichloromethane and washed with brine. The organic extracts were dried with magnesium sulfate, filtered, and concentrated in vacuo. The residue was purified by silica gel gradient chromatography (0-35% EtOAc in hexanes), providing the titled compound as a faint yellow oil: 1H-NMR (400 MHz, CDCl3) δ 7.60 (d, J=8.6 Hz, 1H), 7.43 (d, J=8.6 Hz, 1H), 4.52 (d, J=7.1 Hz, 2H), 3.44 (s, 1H), 1.36-1.43 (m, 1H), 0.66-0.71 (m, 2H), 0.48-0.52 (m, 2H) ppm; LRMS m/z (M+H) 234.1 [calculated for C12H11ClN3: 234.1].
Name
4-chloro-1-(cyclopropylmethyl)-5-[(trimethylsilyl)ethynyl]-1H-benzotriazole
Quantity
0.72 g
Type
reactant
Reaction Step One
Quantity
0.33 g
Type
reactant
Reaction Step One
Name
Quantity
21 mL
Type
solvent
Reaction Step One
Name
Quantity
2.1 mL
Type
solvent
Reaction Step One

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